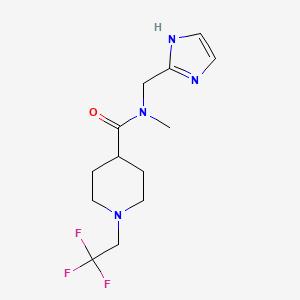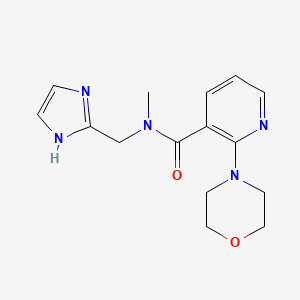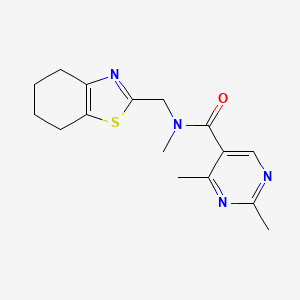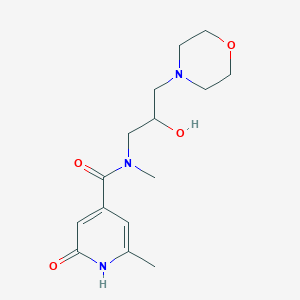![molecular formula C20H20FN3O2 B6965508 4-[4-(6-fluoro-1H-indol-3-yl)piperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6965508.png)
4-[4-(6-fluoro-1H-indol-3-yl)piperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(6-fluoro-1H-indol-3-yl)piperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one is a synthetic organic compound that features a complex structure combining an indole moiety, a piperidine ring, and a pyridinone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-fluoro-1H-indol-3-yl)piperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Piperidine Ring: The piperidine ring can be constructed through cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The indole and piperidine moieties are coupled using amide bond formation techniques, often employing coupling reagents like EDCI or HATU.
Formation of the Pyridinone Group: The pyridinone ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(6-fluoro-1H-indol-3-yl)piperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-[4-(6-fluoro-1H-indol-3-yl)piperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to understand the binding affinities and specificities of different biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-[4-(6-fluoro-1H-indol-3-yl)piperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may bind to hydrophobic pockets, while the piperidine and pyridinone groups can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[4-(6-chloro-1H-indol-3-yl)piperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one
- 4-[4-(6-bromo-1H-indol-3-yl)piperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one
- 4-[4-(6-methyl-1H-indol-3-yl)piperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one
Uniqueness
The uniqueness of 4-[4-(6-fluoro-1H-indol-3-yl)piperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one lies in the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms can enhance the metabolic stability and binding affinity of the compound, making it a valuable candidate for drug development.
Propiedades
IUPAC Name |
4-[4-(6-fluoro-1H-indol-3-yl)piperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-12-8-14(9-19(25)23-12)20(26)24-6-4-13(5-7-24)17-11-22-18-10-15(21)2-3-16(17)18/h2-3,8-11,13,22H,4-7H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXVFEXMBCKOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)C(=O)N2CCC(CC2)C3=CNC4=C3C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]piperidin-3-yl]methanesulfonamide](/img/structure/B6965427.png)

![[1-(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidin-3-yl]methanesulfonamide](/img/structure/B6965431.png)

![[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B6965439.png)

![3-(3,5-Dimethylpyrazol-1-yl)-1-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6965451.png)
![1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one](/img/structure/B6965459.png)
![1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-imidazol-1-ylpropan-1-one](/img/structure/B6965464.png)
![[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B6965474.png)

![4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6965488.png)
![N-[(1-methylsulfonylcyclopentyl)methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide](/img/structure/B6965492.png)
![N-[2-(2-methylpropyl)oxan-4-yl]-2-oxo-6-(trifluoromethyl)piperidine-3-carboxamide](/img/structure/B6965510.png)
